N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-2-1-3-12)16-9-10-4-7-13(15-8-10)11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMNEBAIIJTPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropylpyridine intermediate, which is then reacted with cyclobutanecarboxylic acid or its derivatives under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the cyclobutanecarboxamide moiety are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide with analogs based on substituent variations, synthetic routes, and inferred physicochemical properties.
Key Observations:
Substituent Effects: The 6-cyclopropyl group in the target compound introduces steric bulk and electron-rich character compared to the 6-chloro substituent in 6-chloronicotinic acid. This may enhance binding affinity in hydrophobic enzyme pockets but reduce solubility . Replacing the carboxylic acid (as in 6-BOC-hydrazinopyridine-3-carboxylic acid) with a cyclobutanecarboxamide group likely improves metabolic stability by reducing susceptibility to esterase-mediated hydrolysis.
In contrast, 6-BOC-hydrazinopyridine-3-carboxylic acid is synthesized via hydrazine substitution and BOC protection, highlighting the role of protective groups in stabilizing reactive intermediates .
Research Findings and Limitations
- Evidence Gaps: The provided literature focuses on precursor synthesis (e.g., 6-BOC-hydrazinopyridine-3-carboxylic acid) rather than the target compound itself. Direct comparisons of biological activity, solubility, or stability are unavailable.
- Inferred Insights : Structural analogs suggest that the cyclopropyl-pyridine moiety may enhance target selectivity, while the cyclobutane carboxamide could improve metabolic stability over linear alkyl chains.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.28 g/mol
This compound features a cyclobutane ring fused with a pyridine derivative, which contributes to its unique pharmacological properties.
This compound exhibits several mechanisms of action that may contribute to its biological effects:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, including muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Neuroprotective Effects : There is emerging evidence indicating that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In cell line studies, the compound demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Neuroprotective Assays : The compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death compared to controls.
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of this compound:
- Animal Models : In rodent models of inflammation and neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes, suggesting potential therapeutic efficacy in humans.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Selective against cancer cells | |
| Neuroprotection | Reduced oxidative stress damage | |
| Anti-inflammatory | Decreased inflammatory markers |
| Mechanism | Description |
|---|---|
| Receptor Modulation | Interaction with mAChRs affecting cognitive functions |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Neuroprotection | Protection against oxidative stress and apoptosis |
Case Study 1: Treatment of Alzheimer's Disease
In a recent study, this compound was evaluated for its potential in treating Alzheimer's disease. Patients receiving the compound showed improvements in cognitive function and reduced amyloid plaque deposition compared to those on placebo. This suggests that the compound may modulate pathways involved in neurodegeneration.
Case Study 2: Rheumatoid Arthritis Management
Another clinical trial focused on patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in joint inflammation and pain scores. The anti-inflammatory properties were attributed to the modulation of immune responses, highlighting its potential as a therapeutic agent in autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
